6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE
Description
6-(2,4-Dichloro-5-nitrophenyl)-3-methyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is a fused heterocyclic compound containing a bicyclic triazolo-triazole core. Its structure features a 2,4-dichloro-5-nitrophenyl substituent at position 6 and a methyl group at position 2. This compound belongs to the triazolotriazole family, which is known for its diverse applications in medicinal chemistry and materials science due to its nitrogen-rich aromatic system and tunable electronic properties .
Properties
IUPAC Name |
6-(2,4-dichloro-5-nitrophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N6O2/c1-4-14-15-10-13-9(16-17(4)10)5-2-8(18(19)20)7(12)3-6(5)11/h2-3H,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNAGQQYAALZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1NC(=N2)C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE typically involves multiple steps. One common method starts with the preparation of 2,4-dichloro-5-nitroaniline, which is then subjected to cyclization reactions to form the triazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and other functionalized derivatives that can be further explored for their biological activities .
Scientific Research Applications
6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The nitro and triazole groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazolo-Triazole Cores
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazolium (TATOT) Key Differences: Unlike the target compound, TATOT incorporates amino groups at positions 3, 6, and 7, replacing the methyl and dichloronitrophenyl groups. Properties: TATOT derivatives exhibit exceptional thermal stability (decomposition at 280°C) and low sensitivity to mechanical stimuli, making them suitable for energetic materials. The target compound’s nitro and chloro substituents likely reduce thermal stability but increase reactivity . Applications: TATOT is used in "green explosives," while the target compound’s bioactivity (inferred from similar triazoles) may favor pharmaceutical applications .
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic Acid Key Differences: This analogue replaces the nitrophenyl group with a pyrazole-thiadiazine system. Properties: The carboxylic acid group improves solubility (logP = 2.1) compared to the nitro-substituted compound, which is likely more lipophilic.
Substituent-Driven Comparisons
Chlorinated Triazoles :
Compounds like 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () share chloroaryl substituents. These exhibit IR peaks at 734 cm⁻¹ (C-Cl) and NMR signals for aromatic protons (δ 7.06–8.11 ppm), similar to the target compound’s spectral profile . However, the nitro group in the target compound may intensify antibacterial effects due to increased electrophilicity .Methyl-Substituted Triazoles :
The methyl group at position 3 in the target compound is structurally analogous to 6-methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-b][1,2,4]triazole (). The trifluoromethyl group in the latter enhances metabolic stability, whereas the nitro group in the target compound may prioritize reactivity over stability .
Data Tables
Table 1: Physicochemical Properties of Selected Triazolo-Triazole Derivatives
Table 2: Bioactivity Trends
Q & A
Q. What are the key considerations for optimizing the synthesis of 6-(2,4-dichloro-5-nitrophenyl)-3-methyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole derivatives?
- Methodological Answer : Synthesis optimization involves stepwise protocols, starting with precursors like 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol. Critical parameters include solvent choice (e.g., toluene for improved solubility), reaction temperature (50–80°C to avoid side reactions), and catalysts (e.g., sodium hydride for deprotonation). Intermediate purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures high yields. Reaction progress should be monitored using TLC, and final compounds are characterized via NMR and mass spectrometry .
Q. How can researchers confirm the structural integrity of synthesized triazolothiadiazine derivatives?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques:
- 1H/13C NMR : To verify aromatic proton environments and substituent positions.
- X-ray crystallography : For unambiguous determination of molecular geometry and hydrogen bonding patterns.
- High-resolution mass spectrometry (HRMS) : To validate molecular formulas.
- FT-IR spectroscopy : To confirm functional groups (e.g., nitro, triazole rings) .
Q. What computational tools are recommended for preliminary pharmacokinetic profiling of this compound?
- Methodological Answer : SwissADME is widely used to predict drug-likeness, lipophilicity (LogP), and solubility. Key parameters include:
- Lipinski’s Rule of Five : To assess oral bioavailability.
- Bioavailability Radar : Visualizes polarity, solubility, and saturation.
- BOILED-Egg model : Predicts gastrointestinal absorption and blood-brain barrier penetration. Comparisons with reference drugs (e.g., celecoxib) highlight potential therapeutic advantages .
Advanced Research Questions
Q. How can molecular docking studies elucidate the antifungal potential of this compound?
- Methodological Answer : Target enzymes like fungal 14-α-demethylase (PDB: 3LD6) are modeled using AutoDock Vina or Schrödinger Suite. Docking protocols include:
- Grid generation : Focused on the enzyme’s active site (e.g., heme-binding region).
- Pose scoring : Based on binding affinity (ΔG) and hydrogen-bond interactions with key residues (e.g., Leu376, Phe228).
- Validation : Cross-referencing with known inhibitors (e.g., fluconazole) to identify competitive binding. Results guide in vitro assays for MIC (minimum inhibitory concentration) determination .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies arise due to solvation effects or protein flexibility. Mitigation strategies include:
- Molecular Dynamics (MD) Simulations : To account for conformational changes in the enzyme-ligand complex over time (10–100 ns trajectories).
- Free Energy Perturbation (FEP) : Quantifies binding energy differences between predicted and observed active analogs.
- Experimental validation : Dose-response assays (e.g., IC50) under physiological conditions (pH 7.4, 37°C) .
Q. How does substituent variation (e.g., nitro, dichlorophenyl) impact the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) analyze:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge transfer efficiency.
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic regions for reaction site prediction.
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugation effects (e.g., nitro group stabilization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
